Spiropentane

Strain energy Thermochemistry Computational chemistry

Spiropentane (CAS 157-40-4), systematically named spiro[2.2]pentane, is a hydrocarbon with the molecular formula C₅H₈ and a molecular weight of 68.12 g/mol. It is the simplest spiro-connected cycloalkane, also classified as a triangulane, characterized by a unique three-dimensional structure in which two cyclopropane rings share a single central spiro carbon atom, resulting in D₂d point group symmetry and a highly strained ring system with C–C–C bond angles of approximately 60°.

Molecular Formula C5H8
Molecular Weight 68.12 g/mol
CAS No. 157-40-4
Cat. No. B086408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpiropentane
CAS157-40-4
Molecular FormulaC5H8
Molecular Weight68.12 g/mol
Structural Identifiers
SMILESC1CC12CC2
InChIInChI=1S/C5H8/c1-2-5(1)3-4-5/h1-4H2
InChIKeyOGNAOIGAPPSUMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Spiropentane (CAS 157-40-4) Procurement & Selection: Core Identity and Baseline Specifications


Spiropentane (CAS 157-40-4), systematically named spiro[2.2]pentane, is a hydrocarbon with the molecular formula C₅H₈ and a molecular weight of 68.12 g/mol. It is the simplest spiro-connected cycloalkane, also classified as a triangulane, characterized by a unique three-dimensional structure in which two cyclopropane rings share a single central spiro carbon atom, resulting in D₂d point group symmetry and a highly strained ring system with C–C–C bond angles of approximately 60° [1]. This compound is a colorless, volatile liquid with a melting point of -107.04 °C, a boiling point of 38.95 °C, and a density of 0.755 g/cm³ at 20 °C [1]. First synthesized in 1945, spiropentane serves as a fundamental scaffold in physical organic chemistry and high-energy materials research due to its pronounced ring strain and distinctive electronic properties [1].

Why Spiropentane Cannot Be Substituted with Generic Cyclopropanes or Other Spiroalkanes in High-Performance Applications


The procurement of spiropentane over other small-ring hydrocarbons or spiro compounds is justified by its unique confluence of extreme ring strain and distinctive electronic structure, which directly governs its thermochemical and reactive behavior. Unlike monocyclic cyclopropane or less strained spiroalkanes, the spiro-fusion of two cyclopropane rings in spiropentane creates a highly compact, three-dimensional framework with unique bonding parameters [1]. This structural distinction translates into quantifiable differences in strain energy, enthalpy of combustion, and reactivity, making it a non-interchangeable, high-value candidate for specific applications in advanced propulsion and mechanistic studies where these properties are paramount [2].

Spiropentane Technical Evidence Guide: Quantified Differentiation vs. Key Comparators


Spiropentane Strain Energy Comparison: Quantified Ring Strain vs. Cyclopropane and Housane

Spiropentane exhibits a significantly higher strain energy than its closest monocyclic analog, cyclopropane, but notably less than the highly strained bicyclic system housane. This intermediate but substantial strain energy dictates its unique reactivity profile. According to class-level comparisons, spiropentane's strain energy is additive from its two fused cyclopropane rings, placing it at approximately 54 kcal/mol, compared to 27.5 kcal/mol for cyclopropane and ~57 kcal/mol for housane (bicyclo[2.1.0]pentane) [1].

Strain energy Thermochemistry Computational chemistry

Spiropentane Combustion Enthalpy: Quantified Energy Density vs. Nitrogen-Containing Analogues

Ab initio calculations demonstrate that unsubstituted spiropentane possesses a substantially higher specific enthalpy of combustion than its nitrogen-containing derivatives. Spiropentane exhibits a specific enthalpy of combustion of −48 kJ g⁻¹, whereas azaspiropentane, the most energetic of the N-substituted series studied, yields only −41 kJ g⁻¹ [1].

Enthalpy of combustion Energetic materials Thermochemistry

Spiropentane Rocket Propellant Performance: Quantified Specific Impulse Gain vs. RP-1

In the context of advanced space propulsion, spiropentane has been explicitly identified by NASA as a candidate hydrocarbon fuel capable of delivering a measurable increase in specific impulse (Isp) over the conventional kerosene-based propellant RP-1. Initial assessments project that spiropentane, alongside other advanced hydrocarbons, can increase the specific impulse of a hydrocarbon-fueled rocket by 10-15 seconds over an O₂/RP-1 baseline [1].

Specific impulse Rocket propellant High-energy fuel

Spiropentane Aviation Fuel Knock-Limited Performance vs. Methylenecyclobutane

The knock-limited performance of spiropentane as a fuel additive was directly compared to that of methylenecyclobutane in a series of NACA wartime tests. A 20% blend of spiropentane in a leaded base fuel (4 ml TEL/gal) reduced knock-limited power at fuel/air ratios below 0.085. In contrast, a 20% blend of methylenecyclobutane reduced knock-limited power over a broader range, at fuel/air ratios below 0.112 [1].

Antiknock performance Aviation fuel Fuel blending

Spiropentane Ring-Opening Stereomutation Pathway: Conrotatory Mechanism vs. Alternative Diradical Pathways

Ab initio calculations on spiropentane stereomutation have revealed a preference for a conrotatory ring-opening pathway. This finding is supported by energy surface analysis showing that conrotatory opening leads to a lower-energy diradical intermediate compared to alternative disrotatory or single-rotation pathways [1].

Stereomutation Reaction mechanism Computational chemistry

Spiropentane Structural Parameter Accuracy: NMR vs. Electron Diffraction for HCH Bond Angle Determination

A computational study comparing theoretical and experimental structural parameters for spiropentane concluded that the HCH bond angle value obtained by NMR is more accurate than that derived from electron diffraction (ED). The study notes that the ED value is less reliable for this highly strained molecule [1].

Molecular geometry NMR spectroscopy Structural elucidation

Optimal Research and Industrial Application Scenarios for Spiropentane Procurement


Advanced Rocket Propellant Research and Formulation

Based on its projected 10-15 second specific impulse improvement over conventional RP-1 fuel, as identified in NASA's Advanced Fuels Program [1], and its superior specific enthalpy of combustion compared to azaspiropentanes [2], spiropentane is a prioritized candidate for experimental rocket engine testing and advanced monopropellant or bipropellant formulation. Its procurement is justified for research groups and aerospace agencies aiming to validate and characterize next-generation, high-energy-density hydrocarbon fuels for space launch and in-space propulsion systems.

Fundamental Physical Organic Chemistry and Mechanistic Studies

Spiropentane's well-defined, intermediate ring strain energy (~54 kcal/mol) [3] and its preferred conrotatory stereomutation pathway [4] make it an ideal model compound for studying the relationship between molecular strain and reaction mechanism. Its procurement is essential for academic and industrial laboratories engaged in computational chemistry validation, kinetics of ring-opening reactions, and the development of new synthetic methodologies involving highly strained small-ring systems.

Precision Structural Determination and Spectroscopic Benchmarking

The established discrepancy between NMR and electron diffraction methods for determining spiropentane's HCH bond angle [5] positions this compound as a valuable benchmark for analytical chemistry. Its procurement is relevant for facilities specializing in high-resolution spectroscopy and crystallography, where it can be used to calibrate instruments, validate new computational models for molecular geometry, and develop improved protocols for analyzing other strained polycyclic hydrocarbons.

Evaluation of High-Energy Materials and Boron-Substituted Derivatives

The baseline specific enthalpy of combustion for spiropentane (−48 kJ g⁻¹) [2] serves as a critical reference point for evaluating the enhanced performance of its boron-substituted derivatives, which have been calculated to achieve values as high as −64 kJ g⁻¹ [6]. Procurement of the parent compound is therefore necessary for comparative studies aimed at developing novel, ultra-high-energy materials, such as triborospiropentane, for specialized propellant and explosive applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
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